1,3-Bis(2-chloroethylthio)propane
Overview
Description
1,3-Bis(2-chloroethylthio)propane is an organic compound with the molecular formula C₇H₁₄Cl₂S₂. It is a derivative of propane, where two hydrogen atoms are replaced by 2-chloroethylthio groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis(2-chloroethylthio)propane can be synthesized through the reaction of 1,3-dichloropropane with sodium 2-chloroethanethiolate. The reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction is as follows:
ClCH2CH2SNa+ClCH2CH2CH2Cl→ClCH2CH2SCH2CH2CH2SCH2CH2Cl+NaCl
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(2-chloroethylthio)propane undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as hydroxide, amine, or thiolate ions.
Oxidation Reactions: The thioether groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or sodium thiolate in polar solvents like water or alcohols.
Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate in solvents like acetic acid or dichloromethane.
Major Products
Substitution: Products include 1,3-bis(2-hydroxyethylthio)propane, 1,3-bis(2-aminoethylthio)propane, and 1,3-bis(2-thioethylthio)propane.
Oxidation: Products include 1,3-bis(2-chloroethylsulfoxide)propane and 1,3-bis(2-chloroethylsulfone)propane.
Scientific Research Applications
1,3-Bis(2-chloroethylthio)propane has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, particularly its interactions with proteins and nucleic acids.
Medicine: Investigated for its potential use in drug development, particularly in the design of anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Bis(2-chloroethylthio)propane involves its ability to form covalent bonds with nucleophilic sites in biological molecules. The chlorine atoms can be displaced by nucleophiles such as thiol, amine, or hydroxyl groups, leading to the formation of stable adducts. This reactivity is the basis for its potential use in drug development and chemical synthesis .
Comparison with Similar Compounds
Similar Compounds
Sulfur Mustard (Mustard Gas): 1,3-Bis(2-chloroethylthio)propane is structurally related to sulfur mustard, a well-known chemical warfare agent.
1,3-Bis(2-hydroxyethylthio)propane: Similar structure but with hydroxyl groups instead
Properties
IUPAC Name |
1,3-bis(2-chloroethylsulfanyl)propane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14Cl2S2/c8-2-6-10-4-1-5-11-7-3-9/h1-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHRGRBPJIRKFND-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSCCCl)CSCCCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2S2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Record name | 1,3-BIS(2-CHLOROETHYLTHIO)-N-PROPANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/30030 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801023352 | |
Record name | 1,3-Bis(2-chloroethylthio)propane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801023352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.2 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
This is a chemical weapon related to sulfur mustard (mustard gas) and is expected to react in a similar fashion. See the chemical datasheet for sulfur mustard for more information. | |
Record name | 1,3-BIS(2-CHLOROETHYLTHIO)-N-PROPANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/30030 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
63905-10-2 | |
Record name | 1,3-BIS(2-CHLOROETHYLTHIO)-N-PROPANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/30030 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1,3-Bis(2-chloroethylthio)propane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801023352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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